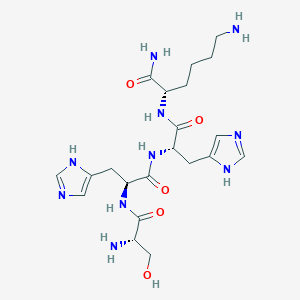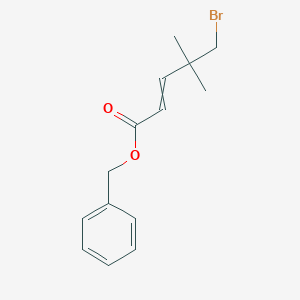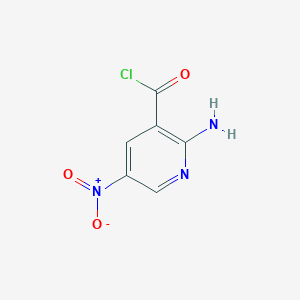
(3R)-4-Methoxy-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-Methoxy-L-valine is a chiral amino acid derivative with a methoxy group attached to the fourth carbon of the valine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-L-valine typically involves the protection of the amino and carboxyl groups of L-valine, followed by the introduction of the methoxy group at the fourth carbon. One common method includes the use of a Grignard reagent to introduce the methoxy group. The reaction conditions often involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high enantiomeric purity. Enzymes such as transaminases or amino acid dehydrogenases can be used to catalyze the specific transformation of precursor molecules into this compound under mild conditions, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-Methoxy-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield (3R)-4-hydroxy-L-valine, while reduction of the carboxyl group can produce (3R)-4-methoxy-L-valinol.
Aplicaciones Científicas De Investigación
(3R)-4-Methoxy-L-valine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Industry: It can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (3R)-4-Methoxy-L-valine involves its interaction with specific enzymes and receptors in biological systems. The methoxy group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of enzymes involved in amino acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-Methoxy-L-valine: The enantiomer of (3R)-4-Methoxy-L-valine with different stereochemistry.
4-Hydroxy-L-valine: A similar compound with a hydroxyl group instead of a methoxy group.
4-Methyl-L-valine: A derivative with a methyl group at the fourth carbon.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
630392-74-4 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
Clave InChI |
HISPJANDJRUGFV-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](COC)[C@@H](C(=O)O)N |
SMILES canónico |
CC(COC)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)

![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)


![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
